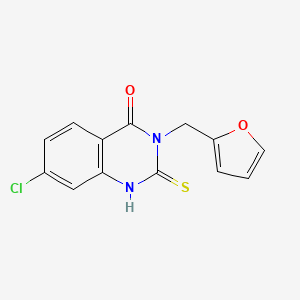

7-Chloro-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “7-Chloro-3-(furan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones are known for their diverse biological activities and are considered important in the synthesis of various pharmacologically significant molecules .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis Techniques and Metabolic Pathways

Synthesis of similar compounds involves intricate reaction sequences, demonstrating their complexity and the careful manipulation required to obtain them. These compounds are synthesized through multi-step processes, starting from basic chemical precursors like isovanillin and vanillin, leading to derivatives with varying biological activities (Althuis & Hess, 1977). Metabolic pathways of related compounds, such as prazosin, involve demethylation, amide hydrolysis, and O-glucuronidation, with the potential for bioactivation through metabolism of specific rings to reactive intermediates (Erve et al., 2007).

Antimalarial Activity

New derivatives of similar structures have been studied for their antimalarial activity, showing efficacy against Plasmodium falciparum strains. These studies highlight the importance of chemical modifications in enhancing biological activity, suggesting potential applications in developing new antimalarial agents (Roy et al., 2013).

Anticancer and Antiproliferative Activities

Certain derivatives exhibit significant anticancer activities, including inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. These effects are achieved through mechanisms such as cell cycle arrest and increased lysosomal volume in cancer cells, offering insights into the therapeutic potential of these compounds in cancer treatment (Solomon et al., 2019).

Pro-Drug Systems for Therapeutic Drug Release

Some compounds are being explored as pro-drug systems, particularly for selective release of therapeutic drugs in hypoxic solid tumors. This application is based on the biomimetic reduction of nitrofuranylmethyl derivatives, highlighting an innovative approach to targeted cancer therapy (Berry et al., 1997).

Mecanismo De Acción

Target of Action

Similar compounds, such as chalcone derivatives, have been shown to inhibit diverse targets of antibiotic-resistance development pathways .

Mode of Action

It is known that the presence of the reactive α,β-unsaturated system in the chalcone’s rings can show different potential pharmacological properties, including inhibitory activity on enzymes . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .

Biochemical Pathways

Similar compounds have been shown to inhibit diverse targets of antibiotic-resistance development pathways .

Result of Action

Similar compounds have been shown to have antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Propiedades

IUPAC Name |

7-chloro-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-8-3-4-10-11(6-8)15-13(19)16(12(10)17)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBUUDYFIQATBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848801.png)

![6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2848802.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2848803.png)

![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)